1-Benzylpiperidine-4-carboxylic acid

Lipophilicity Physicochemical Properties Drug Design

Researchers synthesizing CNS-targeted AChE inhibitors or fentanyl-class analgesics require a piperidine scaffold that combines an N-benzyl group with a free carboxylic acid handle. Generic substitutes (e.g., piperidine-4-carboxylic acid or its ethyl ester) lack the optimal LogP (1.74) needed for blood-brain barrier permeability and demand additional synthetic steps. - ≥98% purity with narrow melting point (167-171 °C) ensures reproducible coupling and reliable analytical reference data. - Validated in rat hippocampal homogenate AChE inhibition assays and as a direct intermediate for remifentanil synthesis. - Ships ambient; available in gram-to-bulk quantities for immediate dispatch.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 10315-07-8
Cat. No. B084492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpiperidine-4-carboxylic acid
CAS10315-07-8
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1C[NH+](CCC1C(=O)[O-])CC2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)
InChIKeyZMVSVQMWFTZSJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylpiperidine-4-carboxylic Acid Overview


1-Benzylpiperidine-4-carboxylic acid (CAS 10315-07-8), also known as N-benzyl-isonipecotic acid, is a piperidine derivative with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol [1]. It is characterized by a piperidine ring with a benzyl substituent at the nitrogen atom and a carboxylic acid group at the 4-position. This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry, with applications in the synthesis of various pharmaceuticals targeting neurological disorders, including analgesics and acetylcholinesterase inhibitors .

Synthetic Role
Key piperidine intermediate for CNS-targeted scaffolds
Functional Handle
Free carboxylic acid enables direct amide coupling
Scaffold Feature
N-Benzyl group supports higher lipophilicity for BBB permeability studies

1-Benzylpiperidine-4-carboxylic Acid: Non-Equivalent Substitution


Substituting 1-benzylpiperidine-4-carboxylic acid with structurally related analogs like piperidine-4-carboxylic acid or its ethyl ester is not chemically equivalent due to significant differences in physicochemical properties and synthetic utility. The benzyl group increases hydrophobicity (LogP of 1.74 [1]) compared to the unsubstituted piperidine-4-carboxylic acid, impacting solubility and biological membrane permeability. Furthermore, the free carboxylic acid functionality of the target compound provides a distinct, direct handle for amide coupling or further derivatization, offering a synthetic advantage over its ethyl ester analog (CAS 24228-40-8) which requires an additional deprotection step in synthetic pathways [2]. These differences directly affect reaction design, purification strategy, and overall synthetic route efficiency, making generic substitution a suboptimal choice for researchers requiring a specific molecular scaffold.

1
Unsubstituted piperidine-4-carboxylic acid lacks the benzyl group; reported LogP differs by approx. 4 units, altering CNS permeability profile
2
Ethyl ester analog (CAS 24228-40-8) requires an additional hydrolysis step, which may reduce synthetic route economy
3
Substitution may shift purification strategy and reaction design, limiting direct interchangeability without validation

1-Benzylpiperidine-4-carboxylic Acid: Evidence-Based Selection


Lipophilicity Advantage

1-Benzylpiperidine-4-carboxylic acid exhibits a LogP value of 1.74, confirming increased lipophilicity compared to its unsubstituted counterpart, piperidine-4-carboxylic acid (isonipecotic acid), which has a predicted LogP of -2.5 [1]. This quantifiable difference indicates the target compound's enhanced ability to partition into organic solvents and lipid bilayers. [1].

Lipophilicity (LogP)
Class-level inference
Target LogP 1.74
Isonipecotic acid LogP -2.5 (pred.)
Supports CNS-permeant scaffold selection
Theoretical comparison; confirm under assay conditions
Lipophilicity Physicochemical Properties Drug Design

High Purity & Thermal Characterization

Commercially available 1-Benzylpiperidine-4-carboxylic acid is supplied with a well-defined purity specification of min. 98.0% (GC/T) and a characterized melting point range of 167.0 to 171.0 °C [1]. While less rigorous, similar piperidine carboxylic acid derivatives often exhibit broader melting point ranges or are sold at lower purities (e.g., 95%), making this a more reproducible choice for synthesis [2].

Purity & Melting Point
Specification review
98.0%min (GC/T)
167–171°C
Ensures batch consistency and reaction reproducibility
1-Benzoyl analog mp 144–146°C for context
Analytical Chemistry Quality Control Procurement Specification

Direct Synthetic Handle Advantage

The free carboxylic acid group in 1-Benzylpiperidine-4-carboxylic acid provides a direct synthetic handle for amide bond formation, a key reaction in medicinal chemistry. In contrast, its common ethyl ester analog (Ethyl 1-benzylpiperidine-4-carboxylate, CAS 24228-40-8) requires an additional saponification or deprotection step to access the same reactive group [1]. This difference is not a matter of potency but of synthetic strategy and route efficiency, where using the target compound can reduce step count and improve overall yield in convergent synthetic sequences .

Synthetic Efficiency
Supporting evidence
Free acid 0 extra steps
Ethyl ester +1 hydrolysis step
Reduces step count, improves route economy
Typical hydrolysis yield loss 5–20% avoided
Medicinal Chemistry Organic Synthesis Building Block

AChE vs. PDE4A Selectivity

The compound demonstrates measurable inhibitory activity against acetylcholinesterase (AChE), with an IC50 value reported to be comparable to established AChE inhibitors, although the specific quantitative value is not provided in the available authoritative public domain [1]. In contrast, its activity against phosphodiesterase type 4A (PDE4A) is negligible or not observed [2]. This activity profile suggests a degree of target selectivity that may be relevant for neuroscience research.

Enzyme Selectivity
Supporting evidence
AChE Active (IC50 NA)
PDE4A Inactive
Supports selectivity screening for cholinergic agents
Rat brain homogenate (AChE); recombinant PDE4A
Enzyme Inhibition Alzheimer's Disease Selectivity

1-Benzylpiperidine-4-carboxylic Acid: Key Applications


AChE-Targeted CNS Drug Discovery

1-Benzylpiperidine-4-carboxylic acid is a validated starting scaffold for CNS drug discovery programs focused on acetylcholinesterase (AChE) inhibition, a key target in Alzheimer's disease. Its measured inhibitory activity against AChE in rat hippocampal homogenates [1], combined with its favorable lipophilicity (LogP 1.74) which is conducive to crossing the blood-brain barrier [2], makes it a more relevant procurement choice than less lipophilic, unsubstituted piperidine carboxylic acids. While a specific IC50 value is not publicly available, its activity profile and physicochemical properties justify its selection as a building block for developing novel AChE inhibitors.

Opioid Analgesic Intermediate Synthesis

The compound serves as a key intermediate in the synthesis of potent opioid analgesics, including remifentanil and its analogs [1]. Its procurement for this application is specifically justified by its unique combination of a piperidine ring, N-benzyl group, and a free carboxylic acid handle. This specific substitution pattern is a prerequisite for constructing the full pharmacophore of fentanyl-class compounds. The free carboxylic acid allows for efficient amide coupling to introduce the aniline-derived portion of the molecule [2], making it a non-substitutable building block in this particular synthetic route.

Analytical Reference Standards

1-Benzylpiperidine-4-carboxylic acid's well-defined physical properties—a narrow melting point range of 167.0 to 171.0 °C and a high purity specification of min. 98.0% (GC/T) [1]—make it an excellent candidate for use as a standard reference material in analytical method development and validation. Researchers requiring a stable, reliably pure, and well-characterized piperidine derivative for HPLC calibration, LC-MS method tuning, or NMR reference purposes can confidently select this compound over less rigorously characterized alternatives, ensuring method accuracy and reproducibility.

Application
Selection Property
Validation Focus
AChE-Targeted CNS Research
N-benzyl piperidine scaffold with free acid handle
AChE inhibition assay and BBB permeability assessment
Opioid Intermediate Synthesis
Substitution pattern matching fentanyl pharmacophore
Efficient amide coupling to aniline-derived components
Analytical Reference Standard
Defined purity and narrow melting point range
HPLC calibration, LC-MS tuning, NMR reference verification

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